(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
CAS No.: 865180-68-3
Cat. No.: VC7589761
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865180-68-3 |
|---|---|
| Molecular Formula | C20H17N3O2S |
| Molecular Weight | 363.44 |
| IUPAC Name | 4-cyano-N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C20H17N3O2S/c1-3-11-23-17-10-9-16(25-4-2)12-18(17)26-20(23)22-19(24)15-7-5-14(13-21)6-8-15/h3,5-10,12H,1,4,11H2,2H3 |
| Standard InChI Key | DRDLRHUUARSGIL-XDOYNYLZSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C |
Introduction
Structural Features
The compound contains the following key structural elements:
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Benzothiazole Core: The benzo[d]thiazole moiety is a bicyclic structure composed of a benzene ring fused with a thiazole ring.
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Allyl and Ethoxy Substituents: The 3-position of the benzothiazole ring is substituted with an allyl group (-CH2CH=CH2), while the 6-position carries an ethoxy group (-OCH2CH3).
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Cyanobenzamide Functional Group: The molecule includes a 4-cyanobenzamide group (-C6H4-CN-CONH), which contributes to its chemical reactivity and potential biological activity.
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Z-Isomerism: The (Z)-configuration indicates the specific spatial arrangement of substituents around the C=N bond in the imine group.
Synthesis
The synthesis of benzothiazole derivatives typically involves:
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Cyclization Reactions: Benzothiazoles are often synthesized via cyclization of ortho-aminothiophenols with carbonyl compounds.
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Functional Group Modifications: Introduction of allyl and ethoxy groups can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.
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Imine Formation: The (Z)-imine structure is formed by condensation of the benzothiazole derivative with 4-cyanobenzoyl chloride or similar reagents.
Analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) are used to confirm the molecular structure.
Biological Activities
Benzothiazole derivatives like this compound are known for their broad spectrum of bioactivities:
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Anticancer Properties: Benzothiazoles have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Enzyme Inhibition: Compounds with cyanobenzamide groups have been reported to inhibit enzymes such as acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer’s disease .
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Antimicrobial Activity: Benzothiazoles exhibit antibacterial and antifungal properties by interfering with microbial DNA synthesis or membrane integrity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives with biological targets such as enzymes or receptors. For instance:
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Docking studies on similar compounds have demonstrated strong interactions with active sites of AChE and other enzymes, suggesting therapeutic potential .
Table 2: Comparison with Related Compounds
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